molecular formula C27H29FN4O4S B8370734 2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B8370734
M. Wt: 524.6 g/mol
InChI Key: SUKHPNUTRMBUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181266B2

Procedure details

The title compound (296 mg) was prepared following the general procedure of Example from 2-((thiophen-2-ylmethylamino)methyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (710 mg, 2.3 mmol) and 2-(4-(4-fluorobenzoyl)piperidin-1-yl)acetic acid (720 mg, 2.7 mmol). 1H NMR (400 MHz, DMSO-d6) δ 11.93 (s, 1H), 8.00 (d, J=8.8, 575 Hz, 2H), 7.38 (d, J=4.4 Hz, 1H), 7.28 (t, J=8.8 Hz, 2H), 7.00 (s, 1H), 6.95 (s, 1H), 4.85 (s, 2H), 4.47 (s, 2H), 4.38 (s, 2H), 3.85 (t, J=5.7 Hz, 2H), 3.18-3.45 (m, 2H), 2.80-3.12 (m, 3H), 2.53 (t, J=5.4 Hz, 2H), 2.29 (t, J=10.7 Hz, 2H), 1.67-1.87 (m, 2H), 1.42-1.63 (m, 2H). HRMS calculated for C27H29FN4O4S 525.1972. found (ESI, [M+H]+), 525.1968. MS m/z 525.2 (M+1), retention time=3.08 min.
Name
2-((thiophen-2-ylmethylamino)methyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
[Compound]
Name
C27H29FN4O4S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH:7][CH2:8][C:9]1[NH:10][C:11](=[O:19])[C:12]2[CH2:18][O:17][CH2:16][CH2:15][C:13]=2[N:14]=1.[F:20][C:21]1[CH:38]=[CH:37][C:24]([C:25]([CH:27]2[CH2:32][CH2:31][N:30]([CH2:33][C:34](O)=[O:35])[CH2:29][CH2:28]2)=[O:26])=[CH:23][CH:22]=1>>[F:20][C:21]1[CH:22]=[CH:23][C:24]([C:25]([CH:27]2[CH2:28][CH2:29][N:30]([CH2:33][C:34]([N:7]([CH2:8][C:9]3[NH:10][C:11](=[O:19])[C:12]4[CH2:18][O:17][CH2:16][CH2:15][C:13]=4[N:14]=3)[CH2:6][C:2]3[S:1][CH:5]=[CH:4][CH:3]=3)=[O:35])[CH2:31][CH2:32]2)=[O:26])=[CH:37][CH:38]=1

Inputs

Step One
Name
2-((thiophen-2-ylmethylamino)methyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
Quantity
710 mg
Type
reactant
Smiles
S1C(=CC=C1)CNCC=1NC(C2=C(N1)CCOC2)=O
Step Two
Name
Quantity
720 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)C2CCN(CC2)CC(=O)O)C=C1
Step Three
Name
C27H29FN4O4S
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2CCN(CC2)CC(=O)N(CC=2SC=CC2)CC=2NC(C3=C(N2)CCOC3)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 296 mg
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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